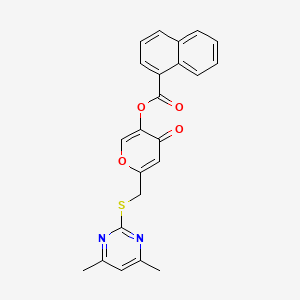![molecular formula C12H19NO3 B2368508 Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate CAS No. 79663-72-2](/img/structure/B2368508.png)
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a carbamoyl group and an ethyl ester. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The bicyclo[2.2.2]octane structure is found in various natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. One such method involves the enantioselective synthesis under metal-free conditions, using an organic base to mediate the reaction. This process yields the desired compound in good to excellent yields with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can be compared with other bicyclo[2.2.2]octane derivatives, such as:
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the ethyl ester and carbamoyl groups, making it less versatile in chemical reactions.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known catalyst and nucleophile, differing significantly in structure and function.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVIHSMVVLGYLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
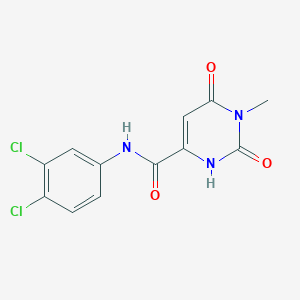
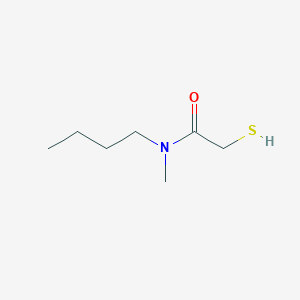
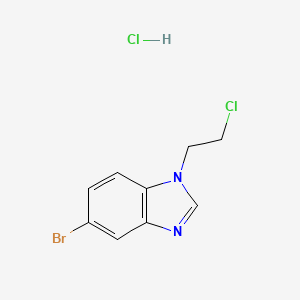
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)

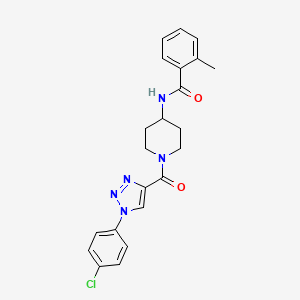
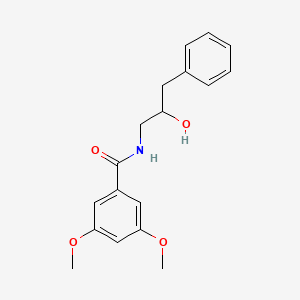

![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
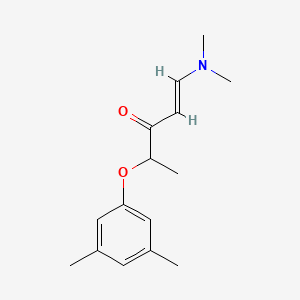
![3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)

